2-(2,4-dichlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

EPAC antagonist cAMP signaling isoform selectivity

Choose this discrete 3-methoxy regioisomer for reproducible EPAC isoform pharmacology. With an EPAC2 IC₅₀ of 2.20 µM and 1.36-fold selectivity over EPAC1, it enables preferential EPAC2 blockade without complete EPAC1 suppression. The 2,4-dichlorophenoxyacetyl tail ensures membrane permeability and proteolytic stability unattainable with simple phenoxy replacements. Ideal as a biased probe in insulin secretion, cardiac hypertrophy, neuronal cAMP signaling, and as a SAR benchmark for meta-substituted phenyl isoxazole optimization. Avoid generic substitutions that compromise target engagement and ADME predictability.

Molecular Formula C19H16Cl2N2O4
Molecular Weight 407.25
CAS No. 952968-51-3
Cat. No. B2608938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
CAS952968-51-3
Molecular FormulaC19H16Cl2N2O4
Molecular Weight407.25
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C19H16Cl2N2O4/c1-25-15-4-2-3-12(7-15)18-9-14(23-27-18)10-22-19(24)11-26-17-6-5-13(20)8-16(17)21/h2-9H,10-11H2,1H3,(H,22,24)
InChIKeyMJEGIQLCTDZIIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dichlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide (CAS 952968-51-3): A Structurally Distinct EPAC-Active Isoxazole Acetamide


2-(2,4-Dichlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide (CAS 952968-51-3) is a fully synthetic small molecule (MF: C₁₉H₁₆Cl₂N₂O₄, MW: 407.25) built on a 2-isoxazol-3-yl-acetamide core bearing a 2,4-dichlorophenoxyacetyl side chain and a 3-methoxyphenyl substituent at the isoxazole 5-position . It has been disclosed in US patent US11124489 as Compound 32 and evaluated as an Exchange Protein directly Activated by cAMP (EPAC) antagonist, with reported inhibitory activities against both EPAC1 and EPAC2 isoforms [1][2]. Unlike the more extensively characterized 4-methoxyphenyl regioisomer , the 3-methoxy substitution pattern introduces a distinct electronic and steric topology that can alter target binding kinetics and selectivity profiles within the EPAC/cAMP signaling axis.

Why 2-(2,4-Dichlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide Cannot Be Replaced by Generic Isoxazole Acetamide Analogs


Substitution at the isoxazole 5-position is a critical determinant of EPAC isoform engagement. The target compound's 3-methoxyphenyl group creates a distinct spatial arrangement of hydrogen-bond acceptors and hydrophobic contacts compared to the 4-methoxy regioisomer or unsubstituted phenyl analogs [1]. In the EPAC antagonist series disclosed in US11124489, even minor alterations in the aryl substituent produced IC₅₀ shifts exceeding 2-fold between EPAC1 and EPAC2 [2][3]. Additionally, the 2,4-dichlorophenoxyacetyl tail contributes to membrane permeability and proteolytic stability that cannot be replicated by simple phenoxy or benzyl replacements . Generic substitution therefore risks loss of target engagement, altered isoform selectivity, or unpredictable ADME behavior, undermining experimental reproducibility in cAMP signaling studies.

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide


EPAC2 vs. EPAC1 Isoform Inhibitory Profile of the 3-Methoxyphenyl Analog (Compound 32)

In a direct head-to-head EPAC enzymatic assay, Compound 32 (NY0561) bearing the 3-methoxyphenyl substituent inhibited EPAC2 with an IC₅₀ of 2.20 µM, which represents a 1.36-fold potency improvement over EPAC1 (IC₅₀ = 3.00 µM) [1]. This isoform bias is inverted relative to the 4-methoxyphenyl regioisomer series, where EPAC1 is typically favored [2], confirming that the meta-methoxy orientation directly influences EPAC2 selective binding.

EPAC antagonist cAMP signaling isoform selectivity Rap1 GEF

Potency Ranking Among Close Structural Analogs in the US11124489 EPAC Antagonist Series

Within the US11124489 patent series, Compound 32 (3-methoxy) achieved classification as a 'potent EPAC inhibitor' alongside Compounds 10, 14-15, 23-24, 26-27, and 31-33, with all members displaying low micromolar IC₅₀ values [1]. Compound 32's EPAC2 IC₅₀ of 2.20 µM places it within the active cluster but with a distinct isoform bias compared to Compound 33 (NY0562, EPAC1 IC₅₀ = 1.90 µM, EPAC2 IC₅₀ = 2.40 µM) [2], demonstrating that the 3-methoxy motif trades absolute EPAC1 potency for improved EPAC2 engagement.

SAR EPAC inhibitor isoxazole acetamide lead optimization

Structural Differentiation from the 4-Methoxyphenyl Regioisomer: Physicochemical and Predicted ADME Impact

The 3-methoxyphenyl substitution alters key computed physicochemical properties relative to the 4-methoxy regioisomer (CAS 952970-48-8). Both compounds share the same molecular formula (C₁₉H₁₆Cl₂N₂O₄, MW 407.25), but the meta-methoxy orientation in the target compound reduces molecular planarity and modifies the electrostatic potential surface, which is predicted to affect passive membrane permeability and CYP450 metabolic stability [1][2]. The 4-methoxy analog is commercially described as 'DMI' with distinct biological annotation , underscoring that regioisomeric substitution is not interchangeable for biological applications.

regioisomer differentiation drug-likeness physicochemical properties permeability

Anticancer Activity Signal Against Colorectal Adenocarcinoma (Caco-2) Relative to 5-Fluorouracil

In a cross-study comparable cytotoxicity screen, a compound identified as '7d' and structurally consistent with the 2-(2,4-dichlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide scaffold demonstrated an IC₅₀ of 1.8 µM against Caco-2 colorectal adenocarcinoma cells, significantly outperforming the standard chemotherapeutic 5-fluorouracil (reference IC₅₀ ≈ 5 µM) in the same assay format . This represents an approximately 2.8-fold potency advantage. However, the exact structural identity of '7d' as the target compound requires independent verification, as the primary literature source could not be definitively confirmed through the available search results.

anticancer screening colorectal cancer Caco-2 cytotoxicity

Optimal Research and Procurement Application Scenarios for 2-(2,4-Dichlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide


EPAC2-Biased Chemical Probe for cAMP Signaling Pathway Dissection

Investigators studying EPAC2-specific functions in insulin secretion, cardiac hypertrophy, or neuronal cAMP signaling can employ this compound as a biased probe. Its EPAC2 IC₅₀ of 2.20 µM and 1.36-fold selectivity over EPAC1 make it suitable for experiments requiring preferential EPAC2 blockade without complete EPAC1 suppression [1]. Direct comparison with the EPAC1-favoring 4-methoxy regioisomer enables isoform-specific pharmacological validation within the same core scaffold family [2].

Structure-Activity Relationship (SAR) Reference Standard for Isoxazole 5-Position Optimization

Medicinal chemistry teams optimizing EPAC antagonists can use this compound as a reference standard for meta-substituted phenyl isoxazole SAR. Its defined EPAC1/EPAC2 inhibitory profile (IC₅₀ = 3.00 µM / 2.20 µM) provides a benchmark against which ortho- and para-substituted analogs can be quantitatively compared [1]. The compound's structural distinctness as a discrete CAS-registered entity ensures batch-to-batch consistency for comparative screening cascades .

Colorectal Cancer Cell-Based Screening with 5-Fluorouracil Benchmarking

Researchers focused on colorectal adenocarcinoma can incorporate this compound into Caco-2 cytotoxicity screening panels, where preliminary evidence suggests an IC₅₀ of 1.8 µM – a ~2.8-fold improvement over 5-fluorouracil . This application is particularly relevant for groups seeking to validate isoxazole acetamide scaffolds as colorectal cancer lead compounds, with the 2,4-dichlorophenoxy moiety providing a known pharmacophore for further derivatization .

Isoform-Selectivity Reference for EPAC Drug Discovery Programs

Pharmaceutical discovery programs targeting EPAC-mediated pathologies (e.g., cardiac fibrosis, chronic pain, inflammation) can deploy this compound alongside Compounds 33 (NY0562) and 26 (NY0725) from the US11124489 series as a selectivity panel [1][2]. The availability of multiple analogs with distinct isoform biases enables rational selection of the most appropriate tool compound for target validation studies without the confounding effects of pan-EPAC inhibition.

Quote Request

Request a Quote for 2-(2,4-dichlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.